
ZL0420
Overview
Description
BRD4, a member of the bromodomain and extraterminal (BET) family, regulates gene transcription by binding to acetylated lysine residues on histones. ZL0420 specifically targets the second bromodomain (BD2) of BRD4, demonstrating high selectivity over other BET family members (e.g., BRD2, BRD3, and BRDT) . This selectivity minimizes off-target effects, making it a promising candidate for inflammatory and oncology-related pathologies.
It is also included in diverse compound libraries for high-throughput screening, reflecting its broad research applicability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0420 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
ZL0420 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
Introduction to ZL0420
This compound is a highly selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in various biological processes, including inflammation and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and respiratory diseases.
Inhibition of Airway Remodeling
This compound has been studied for its effects on chronic airway remodeling, particularly in the context of Toll-like receptor 3 (TLR3) activation. Research indicates that this compound significantly reduces weight loss and fibrosis induced by polyinosinic:polycytidylic acid, a TLR3 agonist. The efficacy of this compound was assessed using advanced imaging techniques such as microcomputed tomography and second harmonic generation microscopy, which revealed a reduction in collagen deposition associated with airway remodeling .
Key Findings:
- Mechanism : this compound disrupts BRD4 histone acetyltransferase activity and prevents mesenchymal transition, which is crucial for airway hyperresponsiveness and fibrosis.
- Comparison : It was found to be more effective than nonselective bromodomain and extraterminal (BET) inhibitors at equivalent doses .
Potential Anticancer Properties
The thiazolidinone scaffold of this compound suggests potential anticancer applications. Thiazolidinone derivatives have shown significant anticancer activities across various cancer types, including lung, breast, and prostate cancers. The mechanism involves targeting specific molecular pathways that regulate tumor growth and metastasis .
Case Studies:
- In vitro Studies : this compound demonstrated cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis in models of lung cancer .
- Synthesis and Activity : The compound's structure allows for modifications that enhance its selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
This compound's ability to modulate inflammatory responses has been investigated in models of asthma and other inflammatory diseases. By inhibiting BRD4, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby potentially alleviating symptoms associated with chronic inflammatory conditions .
Observations:
- Cytokine Reduction : Treatment with this compound resulted in decreased levels of IL-6 and other markers associated with inflammation in preclinical models .
- Long-term Effects : The compound's long-term administration showed promise in reversing airway hyperresponsiveness linked to chronic inflammation .
Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Airway Remodeling | Inhibition of BRD4 HAT activity | Reduced fibrosis and improved lung function |
Anticancer Activity | Induction of apoptosis in cancer cells | Significant cytotoxicity against various cancer types |
Anti-inflammatory Effects | Modulation of cytokine expression | Decreased pro-inflammatory markers |
Mechanism of Action
ZL0420 exerts its effects by binding to the acetyl-lysine binding pocket of BRD4. This interaction involves critical hydrogen bonds with asparagine 140 directly and tyrosine 97 indirectly via a water molecule . By inhibiting BRD4, this compound disrupts the recruitment of BRD4 to acetylated histones, thereby affecting the transcription of genes involved in inflammation and cancer .
Comparison with Similar Compounds
ZL0420 belongs to a class of BET inhibitors with varying selectivity and therapeutic applications. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Similar BRD4/BET Inhibitors
Key Contrasts:
Selectivity :
- This compound and RVX-208 are BD2-selective, whereas JQ1 and AZD5153 target BD1 or exhibit pan-BET activity .
- BD2-selective inhibitors like this compound may offer safer profiles by avoiding BD1-mediated thrombocytopenia, a common side effect of pan-BET inhibitors .
Therapeutic Scope :
- This compound and ZL0454 are specialized for inflammatory diseases, while AZD5153 and JQ1 focus on oncology .
- MS417 bridges oncology and inflammatory applications, demonstrating NF-κB inhibition in colorectal cancer and HIV-associated renal disease .
Potency :
- AZD5153 (IC50: 5 nM) and JQ1 (IC50: 77 nM) exhibit higher potency in vitro compared to this compound, though in vivo efficacy depends on bioavailability and toxicity .
Mechanistic Insights: this compound’s EC50 of 425 μM in mitochondrial studies contrasts with its nanomolar-range BRD4 activity, suggesting context-dependent mechanisms. This dual activity warrants further exploration for polypharmacology applications.
Biological Activity
ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with other inhibitors.
BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins, thereby influencing transcriptional processes associated with inflammation and cancer. This compound selectively inhibits BRD4's binding to acetylated lysines, disrupting its interaction with transcription factors such as NF-κB. This inhibition leads to decreased expression of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory effect .
Efficacy in Inflammatory Models
This compound has been tested in various preclinical models to assess its efficacy in mitigating inflammation and airway remodeling:
- Chronic Airway Remodeling : In a mouse model of TLR3-induced airway remodeling, this compound significantly reduced weight loss and fibrosis compared to non-selective BET inhibitors like JQ1. The compound effectively reversed TLR3-associated airway hyperresponsiveness and improved lung compliance .
- Gene Expression Modulation : Treatment with this compound resulted in substantial reductions in the expression levels of several mesenchymal transition markers. For instance, it reduced the induction of SNAI1 mRNA from 17-fold to less than threefold, highlighting its capability to inhibit the mesenchymal gene-expression program .
Comparative Studies
This compound has been compared with other BRD4 inhibitors to evaluate its specificity and potency:
Study 1: Airway Remodeling Model
In a study assessing chronic airway remodeling induced by TLR3 agonists, this compound was administered alongside control groups receiving either vehicle or non-selective BET inhibitors. The results indicated that this compound not only mitigated weight loss but also significantly decreased collagen deposition as evidenced by histopathological analysis. This was measured using microcomputed tomography (micro-CT) and second harmonic generation microscopy, demonstrating a clear advantage over JQ1 .
Study 2: Cytotoxicity Assessment
To evaluate the safety profile of this compound, human small airway epithelial cells (hSAECs) were treated with varying concentrations of the compound. Flow cytometric analysis revealed no increase in apoptosis or necrosis at concentrations up to 40 μM, indicating that this compound is well tolerated without inducing cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the foundational criteria for formulating research questions on ZL0420 in pharmacological studies?
- Research questions must be feasible (answerable within experimental constraints), original (addressing gaps in kinase inhibitor or antiviral mechanisms), and methodologically rigorous (e.g., defining dose-response parameters or cellular uptake efficiency). Avoid overly broad questions like "How does this compound work?" and instead focus on specific pathways, such as "How does this compound modulate TGF-beta/Smad signaling in cancer cell lines?" .
Q. How should researchers design initial experiments to validate this compound’s biochemical activity?
- Begin with dose-response assays to establish EC50 values (e.g., 425 μM in AdHek cells, as reported in prior studies) . Include controls for compound stability and solvent effects. Use standardized protocols for cell viability (MTT assays) and protein expression (Western blot) to ensure reproducibility .
Q. What are common pitfalls in synthesizing or sourcing this compound for academic studies?
- Ensure batch-to-batch consistency via HPLC and NMR characterization. Cross-validate supplier data with in-house purity tests (>95% by LC-MS). For custom libraries, document synthesis routes and storage conditions (e.g., -80°C in DMSO) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies?
- Apply principal contradiction analysis: Identify the dominant mechanism (e.g., kinase inhibition vs. metabolic disruption) by isolating variables in controlled experiments. Use siRNA knockdowns or CRISPR-edited cell lines to validate target specificity . For example, if this compound shows conflicting EC50 values in different cell types, compare baseline metabolic rates or transporter expression .
Q. What advanced methodologies are recommended for studying this compound’s off-target effects?
- Combine proteomics (e.g., affinity pulldown-MS) and transcriptomics (RNA-seq) to map interaction networks. For functional validation, employ high-content screening (HCS) with multi-parameter readouts (apoptosis, cell cycle arrest) .
Q. How should researchers optimize this compound’s pharmacokinetic (PK) parameters in preclinical models?
- Use compartmental modeling to predict bioavailability and half-life. Conduct in vivo PK studies in rodents with LC-MS/MS quantification of plasma and tissue concentrations. Adjust dosing regimens based on species-specific metabolic pathways (e.g., cytochrome P450 activity) .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are critical for interpreting this compound’s dose-response data?
- Fit data to a four-parameter logistic function (e.g., Hill equation) to calculate EC50, Hill coefficient, and efficacy (Emax). Report confidence intervals and use ANOVA for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .
Q. How can researchers ensure reproducibility in this compound studies?
- Adhere to FAIR principles: Share raw data (e.g., flow cytometry FCS files) and analysis scripts (R/Python) in public repositories. Document instrument calibration details (e.g., laser voltages in cytometry) .
Q. Data Contradiction and Validation
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Use cellular thermal shift assays (CETSA) to confirm target binding. Pair with isothermal dose-response fingerprinting (ITDRF) for quantitative validation . For in vivo models, employ PET tracers or fluorescent probes to track compound distribution .
Q. How should conflicting results between in vitro and in vivo efficacy be addressed?
- Investigate bioavailability limitations (e.g., blood-brain barrier penetration) using microdialysis. Compare free vs. total plasma concentrations and adjust formulations (e.g., liposomal encapsulation) .
Q. Tables for Key Parameters
Parameter | Value/Description | Reference |
---|---|---|
EC50 in AdHek cells | 425 μM (HyPer biosensor assay) | |
Purity criteria | >95% (HPLC/LC-MS) | |
Recommended storage | -80°C in anhydrous DMSO |
Q. Sources and Ethical Considerations
Properties
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.